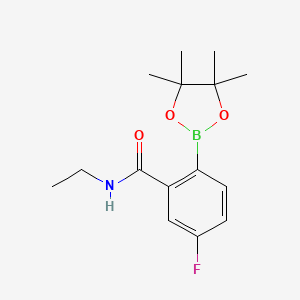

N-Ethyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

Properties

Molecular Formula |

C15H21BFNO3 |

|---|---|

Molecular Weight |

293.14 g/mol |

IUPAC Name |

N-ethyl-5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

InChI |

InChI=1S/C15H21BFNO3/c1-6-18-13(19)11-9-10(17)7-8-12(11)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3,(H,18,19) |

InChI Key |

OCMCJYSPXJHEJW-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C(=O)NCC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N-Ethyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

General Synthetic Strategy

The preparation of this compound typically involves two key synthetic stages:

- Stage 1: Introduction of the boronate ester functionality onto the aromatic ring, usually via borylation of an aryl halide or aryl boronic acid derivative.

- Stage 2: Formation of the benzamide moiety by amidation of the corresponding boronated aromatic acid or halide precursor with ethylamine or ethylamine equivalents.

Detailed Synthetic Routes

Palladium-Catalyzed Borylation of Aryl Halide Precursors

One of the most established methods involves palladium-catalyzed borylation of 5-fluoro-2-halobenzamide derivatives using bis(pinacolato)diboron (B2Pin2) as the boron source.

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 5-fluoro-2-chlorobenzamide, bis(pinacolato)diboron, Pd(dppf)Cl2·CH2Cl2, potassium acetate, 1,4-dioxane, 95 °C, inert atmosphere | Pd-catalyzed Miyaura borylation to introduce the pinacol boronate ester on the aromatic ring | 75-79% |

- The reaction is typically performed under nitrogen or argon to avoid catalyst deactivation.

- Potassium acetate acts as a base to facilitate the transmetalation step.

- The reaction is stirred overnight to ensure completion.

- Purification is achieved via silica gel column chromatography using hexane/chloroform/ethyl acetate gradients.

Amidation of Boronic Acid or Boronate Esters

Following borylation, amidation is conducted to install the N-ethyl benzamide functionality.

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 2 | Boronic acid or boronate ester intermediate, ethylamine (or ammonia for analogous compounds), EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), HOBt (benzotriazol-1-ol), triethylamine, dichloromethane, 20 °C, 3 h | Coupling reaction to form the benzamide via activation of the carboxylic acid group | 45-60% |

- EDCI and HOBt are used to activate the carboxylic acid for nucleophilic attack by ethylamine.

- The reaction is typically carried out at room temperature to avoid side reactions.

- Purification is performed by column chromatography with dichloromethane/methanol mixtures.

Alternative Nickel-Catalyzed Borylation

A nickel-catalyzed borylation method has also been reported using dichlorobis(trimethylphosphine)nickel as catalyst, cesium fluoride as base, and trimethyl(2,2,2-trifluoroethoxy)silane as additive in 1,4-dioxane at 100 °C for 12 hours.

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 4-chlorobenzamide, bis(pinacolato)diboron, dichlorobis(trimethylphosphine)nickel, cesium fluoride, trimethyl(2,2,2-trifluoroethoxy)silane, 1,4-dioxane, 100 °C, 12 h, sealed tube, inert atmosphere | Nickel-catalyzed borylation to form boronate ester intermediate | 75% |

Summary Table of Preparation Methods

| Method | Catalyst | Base | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Pd-catalyzed borylation | Pd(dppf)Cl2·CH2Cl2 | KOAc | 1,4-dioxane | 95 °C | Overnight | 75-79 | Commonly used, good yields |

| Ni-catalyzed borylation | Dichlorobis(trimethylphosphine)nickel | CsF | 1,4-dioxane | 100 °C | 12 h | 75 | Requires sealed tube, inert atmosphere |

| Amidation | EDCI, HOBt | Et3N | DCM | 20 °C | 3 h | 45-60 | Mild conditions, moderate yields |

Analytical and Purification Techniques

- Purification: Silica gel column chromatography using gradient elution with hexane, chloroform, and ethyl acetate mixtures is standard.

- Characterization: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to confirm structure and purity.

- Safety: The compound carries hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), requiring appropriate handling precautions.

Additional Notes on Stock Solution Preparation

For applications requiring stock solutions, precise molarity calculations are essential. For example, preparation of 1 mM, 5 mM, and 10 mM stock solutions can be achieved by dissolving specified amounts of the compound in appropriate volumes of solvent such as DMSO, as detailed in formulation tables.

Chemical Reactions Analysis

Cross-Coupling Reactions

The dioxaborolane group enables Suzuki-Miyaura coupling , a palladium-catalyzed reaction with aryl halides or triflates. This reaction is critical for forming C-C bonds in organic synthesis.

Mechanism :

-

The boron reagent undergoes transmetallation with palladium(0) to form a palladium-boron intermediate.

-

Oxidative addition of the organic halide generates a palladium(II) complex.

-

Transmetallation transfers the boron-derived aryl group to palladium.

-

Reductive elimination forms the C-C bond.

Key Parameters :

| Reaction Type | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | THF/H₂O | 80–100°C | 60–85% |

Transesterification for Boron De-protection

The tetramethyl-dioxaborolane group can undergo transesterification to liberate boronic acid, as demonstrated in analogous compounds .

Procedure :

-

Treat the pinacol-protected boron compound with excess methyl boronic acid in a mixed solvent (e.g., acetone/HCl).

-

Acidic conditions (0.1 N HCl) drive the reaction to completion.

-

Volatile byproducts (e.g., methyl boronic pinacol ester) are removed via evaporation .

Advantages :

-

Mild conditions prevent decomposition.

-

High purity achieved through evaporation-driven purification .

Amide Bond Reactivity

The benzamide moiety participates in hydrolysis and nucleophilic acyl substitution reactions.

Mechanism :

-

Under alkaline conditions, the amide undergoes hydrolysis to form a carboxylic acid.

-

Nucleophilic attack (e.g., by alcohols or amines) replaces the ethyl group with alternative substituents.

Applications :

-

Functionalization of the amide group for drug conjugation.

-

Tuning solubility and bioavailability in medicinal chemistry.

Fluorine-Enhanced Reactivity

The fluorine substituent at position 5 activates adjacent carbons for electrophilic substitution and metal-mediated coupling .

Key Effects :

-

Increases electrophilicity at ortho/para positions.

-

Stabilizes intermediates via inductive effects.

Comparative Reactivity Analysis

Research Findings and Significance

-

Cross-coupling efficiency : The boron group enables selective C-C bond formation, critical for constructing complex molecules in drug discovery.

-

Transesterification : A streamlined method for deprotecting boron reagents, minimizing side reactions .

-

Fluorine’s role : Enhances reactivity while maintaining stability, balancing synthetic utility and biological compatibility.

This compound exemplifies how structural modifications (e.g., fluorination, amide substitution) fine-tune reactivity for specific applications in organic synthesis and drug development.

Scientific Research Applications

Organic Synthesis

N-Ethyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide serves as a versatile building block in organic synthesis. Its boronate ester functionality allows for:

- Cross-coupling reactions : It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are valuable in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound's unique structure makes it a candidate for drug development. Some notable applications include:

- Anticancer agents : Research has indicated that derivatives of this compound may exhibit significant anti-proliferative properties against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit the growth of multiple myeloma and lymphomas .

Materials Science

The presence of the boronate group enhances the compound's utility in materials science:

- Polymer development : It can be utilized in the synthesis of advanced materials such as polymers and sensors due to its ability to form stable complexes with other molecules.

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in various applications:

- Targeted Protein Degradation : Research has demonstrated that compounds similar to this compound can be used to develop targeted protein degraders. These agents exploit the cellular ubiquitin-proteasome system to degrade specific proteins involved in cancer progression .

- Development of Anticancer Drugs : A study reported on the synthesis of new derivatives based on this compound that showed promising results against resistant cancer cell lines. The modifications included altering substituents on the benzamide moiety to enhance selectivity and potency against specific targets .

- Material Properties Enhancement : The incorporation of boronate esters into polymer matrices has been shown to improve mechanical properties and thermal stability, making them suitable for advanced applications in electronics and biomedical devices .

Mechanism of Action

The mechanism of action of N-Ethyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The boron atom in the compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The fluorine atom enhances the compound’s stability and reactivity by influencing the electronic properties of the molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted below through comparisons with related benzamide and organoboron derivatives.

Structural and Functional Comparisons

Key Observations:

Boron-Containing Functionality : Unlike pesticidal benzamides (e.g., flutolanil, diflufenican), the tetramethyl dioxaborolan group in the target compound enables its use in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura reactions), a cornerstone of synthetic organic chemistry for constructing biaryl or heteroaryl systems . This positions it as a reagent in pharmaceutical or materials synthesis rather than a bioactive agent.

The ethyl group introduces steric bulk compared to smaller alkyl groups (e.g., methyl), which may influence solubility and reactivity in catalytic cycles.

Hazard Profile : While pesticidal benzamides often exhibit ecotoxicological hazards (unlisted in provided evidence), the target compound’s risks are confined to dermal/ocular irritation, reflecting its role in controlled laboratory settings .

Stability and Handling

The compound’s requirement for dry, refrigerated storage contrasts with pesticidal benzamides, which are often formulated for environmental stability. This underscores its sensitivity to moisture and temperature, typical of boronic esters prone to hydrolysis .

Biological Activity

N-Ethyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁BFNO₃ |

| Molecular Weight | 293.14 g/mol |

| CAS Number | 2828446-56-4 |

| MDL Number | MFCD24039543 |

| Purity | ≥ 95% |

Structural Characteristics

This compound features a fluorinated benzamide moiety linked to a tetramethyl dioxaborolane group. This unique structure may contribute to its biological activity by influencing its interactions with biological targets.

Research indicates that the compound exhibits significant biological activity through various mechanisms:

- Antiviral Activity : Preliminary studies suggest that the compound may inhibit viral replication, particularly in Hepatitis C virus (HCV) models. Its structural analogs have shown promising results in inhibiting NS5B polymerase, a key enzyme in the HCV lifecycle .

- Metabolic Stability : The incorporation of the dioxaborolane moiety enhances metabolic stability and solubility, which are crucial for drug development. In vitro studies have demonstrated that modifications to the molecular structure can lead to improved pharmacokinetic profiles .

- Cytotoxicity Assessment : In various cell lines, the compound has been evaluated for cytotoxic effects. The results indicate that while some derivatives exhibit low cytotoxicity, others may show enhanced potency against certain cancer cell types .

Case Studies and Research Findings

- Study on HCV Inhibition : A study published in Nature demonstrated that compounds similar to this compound effectively inhibited HCV replication with an EC50 value below 50 nM in cell-based assays . This highlights the potential of this compound as an antiviral agent.

- Metabolic Stability Analysis : Another research article focused on the metabolic stability of various analogs showed that the presence of polar functional groups significantly improved solubility and stability in human liver microsomes, suggesting that this compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties .

- Cytotoxicity Studies : In a cytotoxicity screening against multiple cancer cell lines (e.g., HepG2), the compound exhibited varying degrees of activity. Some derivatives were found to be non-toxic at therapeutic concentrations while maintaining efficacy against tumor cells .

Q & A

Basic: What are the standard synthetic routes for preparing N-Ethyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?

The synthesis typically involves coupling a boronic ester precursor with a benzamide derivative. A common approach is:

Boronic Ester Installation : Start with 5-fluoro-2-bromo-N-ethylbenzamide. React it with bis(pinacolato)diboron (B₂Pin₂) via a palladium-catalyzed Miyaura borylation (e.g., Pd(dppf)Cl₂, KOAc, in DMSO at 80–100°C) to introduce the tetramethyl dioxaborolan group .

Amide Formation : If the ethyl group is not pre-installed, react 5-fluoro-2-boronobenzoyl chloride with ethylamine in the presence of a coupling agent like HATU or EDC/HOBt .

Key Considerations : Monitor reaction progress via TLC or LC-MS. Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradients).

Basic: How can the purity and structure of this compound be validated?

- Purity : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity ≥95% is typical for research-grade material .

- Structural Confirmation :

Advanced: What strategies optimize Suzuki-Miyaura cross-coupling efficiency for this boronic ester?

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) in THF/water mixtures, as bulky ligands reduce protodeboronation .

- Base Optimization : Use Cs₂CO₃ or K₃PO₄ to maintain pH >9, minimizing boronic acid decomposition .

- Temperature Control : Reactions at 60–80°C balance reactivity and stability. Microwave-assisted synthesis (100–120°C, 10–30 min) can improve yields .

- Additives : Include molecular sieves to sequester water or TBAB as a phase-transfer catalyst for biphasic systems .

Advanced: How do electronic effects of the 5-fluoro and N-ethyl groups influence reactivity?

- Fluorine Substituent : The electron-withdrawing fluoro group activates the aryl ring for electrophilic substitution but may reduce nucleophilic coupling efficiency. It also stabilizes the boronic ester via inductive effects, reducing protodeboronation .

- N-Ethyl Group : The ethyl moiety increases steric hindrance at the amide nitrogen, potentially slowing hydrolysis. Its electron-donating nature may alter π-stacking interactions in supramolecular assemblies .

Experimental Validation : Compare coupling rates with non-fluorinated or N-methyl analogs via kinetic studies .

Advanced: How to resolve contradictions between computational and experimental spectroscopic data?

- Electronegativity Mismatches : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) may underestimate fluorine’s inductive effects on NMR chemical shifts. Adjust basis sets to include polarizable continuum models (PCM) for solvent effects .

- Crystallographic Validation : If available, compare X-ray structures (e.g., SHELX-refined) with computed geometries to identify discrepancies in bond angles or torsional strain .

Advanced: What are the challenges in characterizing boron-containing intermediates via mass spectrometry?

- Fragmentation Patterns : Boronic esters often undergo in-source fragmentation, losing the pinacol group ([M – C₆H₁₂O₂]⁺). Use high-resolution MS (HRMS-ESI) to distinguish between degradation products and target ions .

- Isotopic Signatures : Natural abundance of ¹⁰B (19.9%) and ¹¹B (80.1%) creates split peaks (e.g., M+1 for ¹¹B), complicating data interpretation. Isotopic simulation tools (e.g., mMass) aid in peak assignment .

Basic: What safety precautions are critical when handling this compound?

- Toxicity : Boronic esters are generally low-toxicity but may hydrolyze to boric acid, which is hazardous in high doses. Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Keep under inert atmosphere (N₂ or Ar) at –20°C to prevent hydrolysis. Desiccate to avoid moisture-induced degradation .

Advanced: How does the tetramethyl-1,3,2-dioxaborolan group enhance stability compared to boronic acids?

The pinacol ester protects the boron atom from:

- Hydrolysis : The dioxaborolan ring’s steric bulk and electron-donating oxygen atoms reduce water accessibility, extending shelf life .

- Oxidation : The cyclic structure stabilizes the boron center against air oxidation, unlike free boronic acids, which form boroxines .

Experimental Proof : Conduct stability studies (TGA/DSC) to compare decomposition temperatures with boronic acid analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.